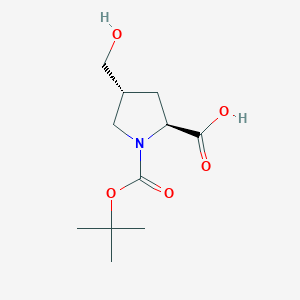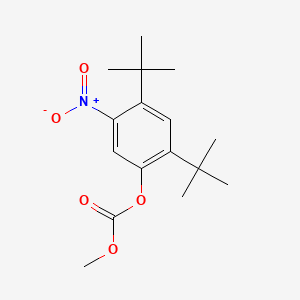
2-Methyl-2-thien-2-ylpropanenitrile
Übersicht
Beschreibung
2-Methyl-2-thien-2-ylpropanenitrile is a chemical compound with the molecular formula C8H9NS . It is used in scientific research and finds applications in various fields, including the study of organic synthesis, pharmaceuticals, and material science.
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-thien-2-ylpropanenitrile is represented by the formula C8H9NS . The average molecular weight is 151.229 Da .Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .
Wissenschaftliche Forschungsanwendungen
Oxidative Cyclizations and Synthesis of Dihydrofuran-Carbonitriles : Research by Yılmaz, Uzunalioğlu, & Pekel (2005) focused on oxidative cyclizations of 3-oxo-3-thien-2-ylpropanenitrile, leading to the formation of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. These compounds were synthesized with good yields, demonstrating the potential of 2-thienyl substituted alkenes in chemical synthesis.
Optical Memory and Photochromic Materials : Pu et al. (2006) conducted a study on photochromic diarylethenes, including derivatives of 2-methyl-2-thien-2-ylpropanenitrile, for three-wavelength optical memory applications (Pu, Zhang, Xu, Shen, Xiao, & Chen, 2006). These materials demonstrated rapid response to specific wavelengths and high signal-to-noise ratios, indicating their utility in advanced optical storage technologies.
Electrophilic Reactions with Thiophene Moieties : A study by Yang, Nandy, Selvakumar, & Fang (2000) explored the use of methyl thiophene-2-carboxylate and related compounds in electrophilic reactions promoted by samarium diiodide (Yang et al., 2000). This research highlighted the potential of incorporating thiophene moieties in the synthesis of long-chain esters with unique properties.
Novel Photochromic Compounds and Optical Recording : Additional work by Pu et al. (2003) involved the synthesis of new kinds of photochromic diarylethenes for rewritable photo-mode optical recording (Pu, Zhang, Sun, Guo, Mai, & Qi, 2003). These compounds showed high sensitivity to recording lasers and potential for high-density optical data storage.
Synthesis and Characterization of Oligomers : Kaya & Aydın (2009) focused on the synthesis and characterization of oligo[2-(thien-2-yl-methylene)aminophenol] and its metal complexes, examining their thermal degradation and electrical conductivity (Kaya & Aydın, 2009). Their findings contribute to the development of new materials with specific thermal and electrical properties.
Eigenschaften
IUPAC Name |
2-methyl-2-thiophen-2-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXFTJVXIXTDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-thien-2-ylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)


![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)